molecular formula C7H5N3O3 B12363360 6-Nitro-1,6-dihydrobenzimidazol-2-one

6-Nitro-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12363360
M. Wt: 179.13 g/mol
InChI Key: QHYPAJDMPDPMBZ-UHFFFAOYSA-N
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Description

6-Nitro-1,6-dihydrobenzimidazol-2-one is a nitro-substituted benzimidazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its core structure is integral to the development of novel therapeutic agents, particularly in the field of antiparasitic research. Studies have demonstrated that analogues of this compound, specifically 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, exhibit significant in vitro activity against intestinal and urogenital parasites. These compounds have shown promising results, being several times more active against Giardia intestinalis and Trichomonas vaginalis compared to the reference drug benznidazole . The nitro-benzimidazole pharmacophore is a known precursor in the synthesis of more complex molecular hybrids, such as those fused with quinoline, which are explored for a broad spectrum of biological activities including anticancer, antimicrobial, and antimycobacterial applications . Furthermore, the structural motif of nitro derivatives of 1,3-dihydrobenzimidazol-2-one is a active area of synthetic chemistry research, underscoring its relevance as a building block for energetic materials and other novel chemical entities . This compound is presented as a high-quality building block for researchers developing new bioactive molecules. It is supplied with detailed characterization data to ensure reliability and reproducibility in your experiments. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-nitro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-4H,(H,9,11)

InChI Key

QHYPAJDMPDPMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Nitro 1,6 Dihydrobenzimidazol 2 One and Its Precursors

Classical and Contemporary Synthesis Approaches to Benzimidazolone Cores

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research. The fundamental approaches involve the cyclization of ortho-substituted benzene (B151609) rings to form the fused heterocyclic system.

Cyclization Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

One of the most traditional and fundamental methods for the synthesis of the benzimidazole (B57391) core is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters. beilstein-journals.orgnih.gov This reaction is typically carried out under harsh conditions, often requiring high temperatures and strong acids like hydrochloric acid or acetic acid, which can limit its applicability for sensitive substrates. nih.gov

Contemporary modifications of this classical method aim to improve yields and employ milder reaction conditions. For instance, the use of catalysts like p-toluenesulfonic acid (p-TsOH) has been shown to facilitate the reaction between o-phenylenediamine (B120857) and carboxylic acids, such as salicylic (B10762653) acid, acetic acid, and butanoic acid, under reflux conditions in toluene. orientjchem.org A significant advancement in this area is the utilization of carbon dioxide (CO2) as a C1 source for the cyclization of o-phenylenediamines, representing a greener and more sustainable approach. researchgate.net Furthermore, research has demonstrated that catalysts like erbium(III) trifluoromethanesulfonate (B1224126) can promote the coupling of o-phenylenediamines with carboxylic acids, highlighting the ongoing development of more efficient catalytic systems. beilstein-journals.org

Below is a table summarizing various conditions for the cyclization of o-phenylenediamines with C1 sources.

Reactant 1C1 SourceCatalyst/ConditionsProduct TypeReference
o-PhenylenediamineCarboxylic AcidsStrong Acid (HCl), High Temp2-Substituted Benzimidazole nih.gov
o-PhenylenediamineCarboxylic Acidsp-TsOH, Toluene, Reflux2-Substituted Benzimidazole orientjchem.org
o-PhenylenediamineCarbon Dioxide (CO2)Alumina (Al2O3)Benzimidazol-2-one (B1210169) researchgate.net
o-PhenylenediamineCarbonyl ChloridesErbium(III) triflate (Er(OTf)3)Substituted Benzimidazole beilstein-journals.org

Condensation Reactions Utilizing Aldehydes and Urea (B33335)

Another widely accepted route to the benzimidazole framework involves the condensation of o-phenylenediamines with aldehydes. beilstein-journals.org This method is often preferred due to the vast commercial availability of a wide variety of aldehydes. beilstein-journals.org However, the reaction can lack selectivity, potentially yielding both 2-substituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org To address this, various catalytic systems have been developed to promote selectivity and efficiency. For example, supported gold nanoparticles (Au/TiO2) have been shown to be highly effective catalysts for the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov

For the specific synthesis of the benzimidazol-2-one core, the reaction of o-phenylenediamine with urea is a direct and industrially important method. This reaction can be performed by heating the reactants in water at elevated temperatures (100-160°C), which produces benzimidazol-2-one in good yield and high purity, avoiding the need for recrystallization. google.com This aqueous method is advantageous over melting the reactants together, as it results in fewer side reactions. google.com Alternatively, the reaction can be carried out in organic solvents in the presence of a phase transfer catalyst, achieving yields of up to 98.5%. google.com The use of urea as the carbonyl source is a phosgene-free and thus safer approach to the benzimidazolone structure. researchgate.net

Nitration Strategies for Introducing Nitro Groups onto the Benzimidazolone System

The introduction of a nitro group onto the benzimidazolone ring is a critical step in the synthesis of 6-nitro-1,6-dihydrobenzimidazol-2-one. This can be achieved either by direct nitration of the pre-formed benzimidazolone core or by utilizing a nitro-substituted precursor.

Direct Nitration of Benzimidazolones

The direct nitration of the benzimidazole ring system is possible but often suffers from a lack of regioselectivity. The nitration of 2-amino-1-methylbenzimidazole (B158349) with potassium nitrate (B79036) in concentrated sulfuric acid, for example, yields a mixture of the 5-nitro and 6-nitro substituted derivatives. longdom.org Similarly, studies on the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole at elevated temperatures (100°C) resulted in the introduction of a nitro group at the 5-position of the benzimidazole ring. pjsir.org

Further nitration of already substituted nitrobenzimidazolones has also been reported. For instance, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one can be further nitrated to introduce additional nitro groups. researchgate.net These findings suggest that direct nitration of an unsubstituted benzimidazol-2-one would likely produce a mixture of isomers, making the isolation of the pure 6-nitro isomer challenging and inefficient.

Preparation of Nitro-Substituted o-Phenylenediamines as Precursors

A more strategic and regioselective approach to synthesizing this compound is to start with a precursor that already contains the nitro group in the desired position. The key precursor for this synthesis is 4-nitro-o-phenylenediamine (B140028). nih.govchemicalbook.comnih.gov This compound is a dark red solid and can be prepared by the reduction of 2,4-dinitroaniline. chemicalbook.com

The synthesis of the final product is then achieved by the cyclization of 4-nitro-o-phenylenediamine with a suitable carbonyl source. For instance, treatment of 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide can yield 5(6)-nitro-1H-benzimidazol-2-amine, which exists as a mixture of regioisomers. nih.gov More directly, the condensation of 4-nitro-o-phenylenediamine with formic acid leads to the formation of 5(6)-nitrobenzimidazole.

PrecursorReagentProductReference
2,4-DinitroanilineH2S, NH4OH4-Nitro-o-phenylenediamine chemicalbook.com
4-Nitro-o-phenylenediamineFormic Acid, HCl5(6)-Nitrobenzimidazole
4-Nitro-o-phenylenediamineCyanogen Bromide5(6)-Nitro-1H-benzimidazol-2-amine nih.gov

Regioselective Nitro Group Introduction at Position 6

The most effective method for the regioselective synthesis of this compound is the cyclization of 4-nitro-o-phenylenediamine. The position of the nitro group on the starting o-phenylenediamine dictates its final position on the benzimidazole ring system. The cyclization of 4-nitro-o-phenylenediamine with a C1 source like urea or phosgene (B1210022) derivatives directly and selectively places the nitro group at the 6-position of the resulting benzimidazol-2-one.

This precursor-based strategy circumvents the issues of poor regioselectivity and difficult purification associated with the direct nitration of the benzimidazolone core. The synthesis of various 6-nitrobenzimidazole derivatives has been successfully demonstrated using 4-nitro-o-phenylenediamine as the starting material, confirming the robustness of this regioselective approach. nih.gov For example, the condensation of 4-nitrophenylenediamine with various substituted aromatic aldehydes in DMSO leads to the formation of a series of 6-nitrobenzimidazole derivatives. nih.gov This highlights the utility of the precursor approach for the controlled synthesis of specifically substituted benzimidazoles.

Modern and Environmentally Conscious Synthetic Techniques

The imperative for sustainable chemical manufacturing has driven the adoption of innovative technologies that minimize environmental impact while maximizing efficiency. These modern techniques represent a significant leap forward from classical synthetic protocols.

Green Chemistry Approaches in Benzimidazolone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazole and benzimidazolone derivatives to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.org Key strategies include the use of alternative catalysts and environmentally benign solvent systems.

Researchers have explored various greener alternatives to conventional methods, which often rely on strong acids and high temperatures. nih.gov One notable approach involves the use of Lewis acids like zirconium oxychloride (ZrOCl₂·8H₂O), titanium tetrachloride (TiCl₄), and others as highly effective catalysts for the facile synthesis of benzimidazole derivatives from o-phenylenediamines and orthoesters at room temperature. uclouvain.be The use of aqueous boric acid solution at room temperature has also been proven to be a convenient and efficient medium for the one-pot reaction of o-phenylenediamines and aldehydes, producing 2-substituted benzimidazoles in good yields. acs.org

The choice of solvent is a cornerstone of green synthesis. Deep eutectic solvents (DES) have emerged as a sustainable medium for producing 1,2-disubstituted or 2-substituted benzimidazoles. rsc.org These solvents can act as both the reaction medium and reagent, simplifying work-up procedures and eliminating the need for volatile organic solvents. rsc.org Similarly, polyethylene (B3416737) glycol (PEG) has been used as a green solvent, in conjunction with catalysts like ceric ammonium (B1175870) nitrate (CAN), to provide novel and efficient routes to benzimidazoles. acs.org Water, the most environmentally friendly solvent, has also been successfully utilized for the chemoselective synthesis of 1,2-disubstituted benzimidazoles. nih.gov

The following table summarizes various green catalysts and solvents used in benzimidazole synthesis.

Catalyst/SystemReactantsKey Advantages
Lewis Acids (e.g., ZrOCl₂·8H₂O, TiCl₄)o-Phenylenediamines, OrthoestersHigh efficiency, Room temperature conditions. uclouvain.be
Aqueous Boric Acido-Phenylenediamines, AldehydesConvenient, Good yields, Mild conditions. acs.org
Deep Eutectic Solvent (DES)o-Phenylenediamine, AldehydesSustainable, Serves as medium and reagent, Simplified work-up. rsc.org
Ceric Ammonium Nitrate (CAN) in PEG1,2-diamines, AldehydesNovel route, Good yields, Low catalyst loading. acs.org

Microwave-Assisted Synthesis of Nitrobenzimidazolone Derivatives

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. This technology is particularly effective for the synthesis of nitrobenzimidazolone and related nitrobenzimidazole derivatives. nih.govdalalinstitute.com The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, which can significantly reduce reaction times from hours to minutes. nih.govnih.gov

A series of 5(6)-nitro-1H-benzimidazole derivatives have been synthesized from 4-nitro-o-phenylenediamine and iminoester hydrochlorides under microwave irradiation. ijirset.comcrdeepjournal.org This method provides a clear advantage over traditional heating, offering improved yields and drastically shorter reaction times. ijirset.com For instance, the cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids to produce 5-nitro-2-aryl substituted-1H-benzimidazoles was achieved in just 2.5–3.5 minutes under microwave irradiation, with yields of 82–92%. In contrast, conventional heating required longer periods and resulted in lower yields of 58–75%. nih.gov

This solvent-free approach, where neat reactants are exposed to microwave irradiation, often in the presence of a supported catalyst, highlights the efficiency and environmental benefits of the technique. nih.gov The enhanced reaction rates and greater selectivity are key features that make MAOS superior to traditional heating for preparing these heterocyclic structures. nih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles. nih.gov

MethodReaction TimeYield
Conventional HeatingLonger (hours)58–75%
Microwave Irradiation (400W)2.5–3.5 min82–92%

Solid-Phase Synthesis Applications for Benzimidazolone Scaffolds

Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of molecular libraries, which is highly valuable in drug discovery and materials science. youtube.com This methodology has been successfully applied to the synthesis of benzimidazole and benzimidazolone scaffolds, allowing for the systematic introduction of molecular diversity. nih.govnih.gov

In a typical solid-phase approach, a starting material, such as an o-phenylenediamine, is attached to a solid support (resin). nih.gov A key advantage of SPS is the simplification of purification, as excess reagents and soluble by-products can be removed by simple washing and filtration, eliminating the need for tedious chromatographic separation after each step. rsc.org

One efficient method involves the monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide. The resulting resin-bound diamine undergoes subsequent cyclization with various aldehydes to form the solid-supported benzimidazole ring. Finally, the desired benzimidazole product is cleaved from the resin in good yield. This strategy allows for diversity to be introduced at multiple points in the synthesis. nih.gov

Another innovative green approach is solid-phase reactive chromatography (SPRC), where reactants are adsorbed on dry silica (B1680970) and packed into a column. rsc.org This technique combines reaction, separation, and purification into a single unit, avoiding extensive liquid-liquid extraction. It has been used to synthesize unstable benzimidazole derivatives, demonstrating its utility for complex targets. rsc.org The ability to generate large libraries of related compounds through combinatorial approaches on a solid phase makes SPS a cornerstone of modern heterocyclic chemistry. nih.govyoutube.com

Phase Transfer Catalysis in Benzimidazolone Formation

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.combenthamdirect.com A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. ijirset.comcrdeepjournal.org This method avoids the need for expensive, and often hazardous, anhydrous or polar aprotic solvents. youtube.com

In the context of benzimidazole synthesis, PTC is particularly relevant for N-alkylation reactions. youtube.com While some benzimidazoles are highly reactive and may not require a catalyst for N-alkylation under microwave conditions, PTC can play a crucial role in influencing reaction outcomes and selectivity for other related heterocycles. youtube.com For instance, the use of triethylbenzylammonium chloride (TEBAC) has been studied in the microwave-assisted N-alkylation of various N-heterocycles. youtube.com

The mechanism involves the catalyst forming an ion pair with an anion (e.g., a deprotonated benzimidazole) in the aqueous or solid phase and shuttling it into the organic phase where the alkylating agent resides. After the reaction, the catalyst returns to the initial phase to begin the cycle again. This catalytic cycle allows for high conversions with only a small amount of the catalyst. benthamdirect.com

Phase Transfer Catalyst TypeTypical StructureMechanism of Action
Quaternary Ammonium SaltR₄N⁺X⁻ (e.g., TEBAC)Forms an ion pair with an anion, transferring it to the organic phase for reaction. ijirset.comcrdeepjournal.org
Quaternary Phosphonium SaltR₄P⁺X⁻Similar to ammonium salts, often with higher thermal stability. ijirset.com
Crown EthersCyclic PolyethersComplex with cations (e.g., K⁺), making the associated anion more reactive in the organic phase. benthamdirect.com

Chemical Transformations and Derivatization of 6 Nitro 1,6 Dihydrobenzimidazol 2 One

Strategies for C-H and N-H Functionalization

Functionalization of the 6-Nitro-1,6-dihydrobenzimidazol-2-one scaffold primarily targets the nucleophilic nitrogen atoms of the imidazolone (B8795221) core and, to a lesser extent, the C-H bonds of the aromatic ring.

The N-H bonds of the benzimidazolone ring are acidic and readily deprotonated by a base, facilitating a variety of N-H functionalization reactions. This reactivity is the most common strategy for introducing substituents and is central to the synthesis of diverse derivatives. semanticscholar.orgrsc.org

Direct C-H functionalization of the benzene (B151609) portion of the molecule is more challenging due to the electron-deficient nature of the aromatic ring, a consequence of the attached nitro group. youtube.comlibretexts.org Such deactivation generally makes the ring less susceptible to standard electrophilic aromatic substitution. youtube.comyoutube.com However, the introduction of a nitro group can be advantageous in certain contexts, such as facilitating nucleophilic attack on the aromatic ring. nih.gov Advanced methods, potentially involving transition-metal-catalyzed C-H activation, may be required to achieve direct functionalization at the C-4, C-5, or C-7 positions, though this is less commonly reported compared to N-H functionalization.

Synthesis of Substituted Benzimidazolone Derivatives Bearing a Nitro Moiety

The synthesis of derivatives from this compound leverages the reactivity of both the N-H bonds and the nitro group itself.

The most straightforward derivatization of the 6-nitrobenzimidazolone core involves the substitution of the hydrogen atoms on the N-1 and N-3 positions.

N-Alkylation: In the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), the nitrogen atoms can be readily alkylated. For instance, the reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide leads to the formation of 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. nih.gov Microwave-assisted methods have also been shown to be effective, often leading to higher yields and significantly reduced reaction times compared to conventional heating. semanticscholar.orgnih.gov

N-Acylation: Similarly, acylation at the nitrogen positions can be achieved. While less common for the benzimidazolone core itself, related benzimidazole (B57391) structures undergo acylation to introduce various functional groups. For example, N-acetyl groups have been added to 6-nitrobenzimidazole to link amino acids and peptides to the heterocyclic core. researchgate.net

Table 1: Examples of N-Alkylation Reactions

Starting Material Reagent Base/Solvent Product Yield (%) Method Ref
5-Nitrobenzimidazolone Phenoxyethyl bromide K₂CO₃ / DMF 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one Not specified Conventional nih.gov
6-nitro-1H-benzimidazole Substituted halides K₂CO₃ N-substituted 6-nitro-1H-benzimidazole derivatives 40-50 Microwave semanticscholar.org

The nitro group is a versatile functional handle that can be readily transformed into an amino group, which in turn serves as a key intermediate for further derivatization. researchgate.netnih.gov

The reduction of the nitro moiety is a fundamental transformation. researchgate.net A common and efficient method involves the use of stannous chloride (SnCl₂) in a suitable solvent. For example, 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one is reduced to 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one using SnCl₂. nih.gov Other established methods for aryl nitro group reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and the use of iron (Fe) or zinc (Zn) in acidic media. researchgate.netcommonorganicchemistry.com The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. scispace.com The resulting 6-aminobenzimidazolone derivative is a valuable precursor for synthesizing compounds such as sulfonamides by reacting it with various aromatic sulfonyl chlorides. nih.gov

The reduction process generally follows a pathway from the nitro group to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. google.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Key Features Ref
SnCl₂ (Tin(II) chloride) Mild conditions, good for preserving other reducible groups. nih.govcommonorganicchemistry.com
H₂ / Pd/C Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com
H₂ / Raney Nickel Effective, often used when avoiding dehalogenation is necessary. commonorganicchemistry.com
Fe / Acid (e.g., AcOH) Mild conditions, good chemoselectivity. commonorganicchemistry.com
Na₂S (Sodium sulfide) Useful when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com

The introduction of diverse substituents is often achieved by building upon the functional groups already present on the benzimidazolone core. The synthesis of 2-aryl substituted 5(6)-nitro-1H-benzimidazoles, for example, is accomplished through the condensation of 4-nitro-o-phenylenediamine (B140028) with various substituted aromatic aldehydes. researchgate.netresearchgate.net This approach constructs the benzimidazole ring with the desired C-2 substituent already in place.

Further functionalization can occur after the initial synthesis. For instance, the 6-amino derivative, obtained from the reduction of the nitro group, can be treated with aromatic sulfonyl chlorides or other electrophiles like 6-chloronicotinyl chloride to introduce new aromatic and heterocyclic rings. nih.gov Mannich reactions on related 6-nitro-1H-benzimidazole precursors have also been used to introduce heterocyclic moieties like piperidine, morpholine, and N-methyl piperazine. researchgate.net

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In a typical SNAr reaction, the nucleophile attacks an aromatic ring carbon bearing a good leaving group (like a halide), and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by resonance, particularly by ortho or para nitro groups. youtube.comnih.gov

While the nitro group most often acts as an activator for the displacement of another leaving group, it can itself be displaced under certain conditions. nih.govrsc.orgrsc.org The displacement of an aromatic nitro group is a known reaction, particularly when the aromatic system is highly activated by other electron-withdrawing groups or when strong nucleophiles are used. nih.govnih.gov This reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the nitro group, followed by the elimination of the nitrite (B80452) ion. youtube.com However, specific examples detailing the direct displacement of the nitro group from this compound are not extensively documented in readily available literature, with reactions more commonly focusing on the nitro group's role as an activator or its reduction to an amine.

Oxidative and Reductive Transformations of the Benzimidazolone Ring System

Transformations that alter the core benzimidazolone ring system, rather than its substituents, are less common but represent a potential avenue for creating novel molecular scaffolds.

Oxidative Transformations: Oxidative processes could potentially lead to ring-opening or the formation of more complex fused systems. For example, oxidative dearomatization-ring expansion reactions have been used on other bicyclic aromatic systems to create medium-ring lactams. nih.gov Applying such a strategy to the benzimidazolone system could conceivably lead to the expansion of the six-membered benzene ring into a larger ring, although this has not been specifically reported for this compound.

Reductive Transformations: The reduction of the benzimidazolone ring itself would require harsh conditions and likely lead to the loss of aromaticity. Catalytic hydrogenation, if forced beyond the reduction of the nitro group, could potentially saturate the benzene ring. However, the selective reduction of the nitro group is the far more common and synthetically useful transformation. rsc.orggoogle.com The stability of the aromatic system makes reductive transformations of the core ring structure synthetically challenging and generally less desirable than functional group manipulations.

Spectroscopic and Structural Elucidation of 6 Nitro 1,6 Dihydrobenzimidazol 2 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR spectra provide definitive information on the position of substituents and the electronic environment of each nucleus. arabjchem.orgresearchgate.net

In the ¹H NMR spectrum of the related compound 5-nitrobenzimidazole (B188599), recorded in DMSO-d6, distinct signals are observed for the aromatic protons and the N-H proton. chemicalbook.com The proton on the imidazole (B134444) ring (C2-H) typically appears as a singlet, while the protons on the benzene (B151609) ring exhibit splitting patterns corresponding to their coupling with adjacent protons. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field (higher ppm). nih.govsfasu.edu The N-H proton of the imidazole ring is often observed as a broad singlet at a very downfield position. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. arabjchem.orgresearchgate.net In the benzimidazolone skeleton, the carbonyl carbon (C=O) of the urea (B33335) moiety shows a characteristic resonance in the downfield region. The carbons attached to the nitro group and the nitrogen atoms are also significantly shifted. The complete assignment of ¹³C signals is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional correlation experiments (e.g., HSQC, HMBC). researchgate.net

Below is a table of representative ¹H NMR data for the closely related 5-Nitrobenzimidazole.

Proton Assignment Chemical Shift (ppm) Multiplicity & Coupling Constants (J, Hz)
N-H~13.1Broad Singlet
H-2~8.59Singlet
H-4~8.54Doublet, J = 2.2 Hz
H-7~8.13Doublet of Doublets, J = 8.9, 2.2 Hz
H-6~7.80Doublet, J = 8.9 Hz
Data sourced from ¹H NMR spectrum of 5-Nitrobenzimidazole in DMSO-d6. chemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. pressbooks.publibretexts.org The IR spectrum of 6-Nitro-1,6-dihydrobenzimidazol-2-one is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the nitro group (NO₂) is confirmed by two strong absorption bands: an asymmetric stretching vibration typically found between 1550 and 1475 cm⁻¹ and a symmetric stretching vibration between 1360 and 1290 cm⁻¹. orgchemboulder.com The lactam (cyclic amide) structure within the benzimidazolone ring gives rise to a strong carbonyl (C=O) stretching band, usually in the region of 1700-1750 cm⁻¹. Furthermore, the N-H bonds of the amide and imidazole moieties produce stretching vibrations in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

The table below summarizes the expected IR absorption frequencies for the principal functional groups in this compound. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide/Imidazole (N-H)Stretch3100 - 3300Medium, Broad
Aromatic (C-H)Stretch3000 - 3100Medium
Carbonyl (C=O)Stretch1700 - 1750Strong, Sharp
Aromatic (C=C)Ring Stretch1450 - 1600Medium-Strong
Nitro (N-O)Asymmetric Stretch1500 - 1550Strong
Nitro (N-O)Symmetric Stretch1300 - 1350Strong
C-NStretch1200 - 1300Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The benzimidazolone ring, being an aromatic and conjugated system, exhibits characteristic π → π* transitions. hnue.edu.vn

The introduction of a nitro group, a powerful chromophore, significantly influences the UV-Vis spectrum. The spectrum is expected to show strong absorptions due to π → π* transitions involving the entire conjugated system of the nitro-substituted benzene ring. rsc.org Additionally, the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring can undergo n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. shu.ac.uklibretexts.org The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. tanta.edu.eg

Type of Transition Typical Wavelength Range (nm) Description
π → π200 - 300High-intensity absorption involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. libretexts.org
n → π300 - 400Low-intensity absorption involving the promotion of a non-bonding electron (from N or O) to a π antibonding orbital. shu.ac.uk

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. spectrabase.com For this compound (C₇H₅N₃O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (179.13 g/mol ). nih.gov

Under electron impact (EI) or other ionization methods, the molecular ion undergoes characteristic fragmentation. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group as ·NO₂ (M - 46) or the loss of ·NO (M - 30) followed by the loss of ·O. researchgate.netmiamioh.edu The fragmentation of the benzimidazolone ring itself can lead to the loss of carbon monoxide (CO) or isocyanate (HNCO). The analysis of these fragment ions helps to piece together the structure of the parent molecule. nih.govwhitman.edu

A typical mass spectrum for the isomeric 5-nitrobenzimidazole shows a prominent molecular ion peak at m/z 163, with other significant fragments resulting from the loss of NO₂ and HCN. chemicalbook.com For the target compound, key expected fragments are detailed below.

m/z Value Proposed Fragment Identity Neutral Loss
179[C₇H₅N₃O₃]⁺Molecular Ion (M⁺)
149[C₇H₅N₂O₂]⁺M - NO
133[C₇H₅N₃O]⁺M - NO₂
105[C₆H₅N₂]⁺M - NO₂ - CO

X-ray Crystallography for Solid-State Molecular Architecture Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative, 1-decyl-6-nitro-1,3-dihydro-benzimidazol-2-one, reveals critical architectural features of the core ring system. researchgate.net The fused six-membered (benzene) and five-membered (imidazolone) rings are essentially planar. researchgate.net In the parent compound, this planarity would facilitate π-stacking interactions between molecules.

A crucial feature of the crystal lattice of this compound would be the presence of intermolecular hydrogen bonds. The N-H groups of the imidazolone (B8795221) ring can act as hydrogen bond donors, while the oxygen atoms of the carbonyl group and the nitro group can act as acceptors. These hydrogen bonds create a supramolecular network, stabilizing the crystal structure. Analysis of the derivative shows the dihedral angle between the fused rings does not exceed 0.68 (7)°. researchgate.net

Structural Parameter Description Significance
Ring SystemFused benzene and imidazolone ringsEssentially planar, allowing for efficient crystal packing. researchgate.net
Hydrogen BondingN-H···O=C and N-H···O-N interactionsKey intermolecular forces governing the solid-state assembly.
Bond Lengths/AnglesPrecise atomic distances and anglesConfirms the covalent structure and reveals any strain or electronic effects.
Torsional AnglesDefines the conformation of substituentsDetermines the overall molecular shape.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula.

For this compound, with the molecular formula C₇H₅N₃O₃, the theoretical elemental composition can be calculated as follows.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.011784.07746.92%
HydrogenH1.00855.0402.81%
NitrogenN14.007342.02123.47%
OxygenO15.999347.99726.80%
Total 179.135 100.00%

An experimental result that closely matches these theoretical percentages provides strong evidence for the assigned molecular formula.

Computational Chemistry and Molecular Modeling of 6 Nitro 1,6 Dihydrobenzimidazol 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in optimizing the geometry of a molecule to its lowest energy state and calculating various electronic properties that govern its reactivity and stability.

In the study of nitro-substituted benzimidazolone systems, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVTZ, are utilized to determine key molecular properties. preprints.org These calculations provide a detailed picture of the electron distribution and molecular orbital energies. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity.

Furthermore, DFT is used to calculate other quantum chemical descriptors that help in understanding the molecule's behavior. These include electronegativity (a measure of an atom's ability to attract bonding electrons), chemical hardness (resistance to deformation or change in electron distribution), and the cohesive energy. preprints.org The optimization of the molecular geometry ensures that all subsequent calculations are based on the most stable conformation of the molecule. This process involves varying bond lengths, bond angles, and dihedral angles to find the equilibrium structure, which is confirmed by vibrational frequency analysis to ensure it is a true minimum on the potential energy surface. preprints.org

Table 1: Illustrative DFT-Calculated Parameters for a Nitrobenzimidazolone System

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-3.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.5.3 eV
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.5.85 eV
Chemical Hardness (η) Resistance to change in electron distribution.2.65 eV
Dipole Moment A measure of the polarity of the molecule.4.5 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on nitro-substituted benzimidazolone derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes a molecule like 6-Nitro-1,6-dihydrobenzimidazol-2-one might undergo and how it interacts with a biological target. nih.govnih.gov

For conformational analysis, MD simulations can explore the potential energy surface of the molecule, revealing its flexibility and the different shapes it can adopt in a solvent environment. nih.gov This is crucial for understanding how the molecule might adapt its conformation to fit into a protein's binding site.

In the context of ligand-target interactions, MD simulations can be performed on a complex of this compound bound to a target protein. These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. chemrxiv.org The output of an MD simulation is a trajectory that can be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) to assess structural stability, and interaction energies to quantify the strength of the binding. nih.gov

Table 2: Typical Data Generated from MD Simulations of a Ligand-Protein Complex

ParameterDescriptionIllustrative Finding
RMSD of Ligand Root-Mean-Square Deviation of the ligand's atomic positions over time, indicating the stability of its binding pose.A stable RMSD below 2 Å suggests a consistent binding mode.
Protein-Ligand Hydrogen Bonds The number and occupancy of hydrogen bonds formed between the ligand and the protein.Consistent hydrogen bonding with specific residues (e.g., Asp121, Lys88) highlights key interactions.
Binding Free Energy (MM/GBSA) An estimation of the free energy of binding, calculated using methods like Molecular Mechanics/Generalized Born Surface Area. nih.govA negative binding free energy (e.g., -50 kcal/mol) indicates a favorable interaction.
Interaction Fingerprints A detailed breakdown of the interactions (hydrophobic, ionic, water bridges) between the ligand and each residue of the binding pocket over the simulation time. chemrxiv.orgHydrophobic interactions with Phe152 and Val64 are identified as major contributors to binding.

Note: The findings in this table are hypothetical and illustrate the type of data that would be obtained from an MD simulation of this compound with a biological target.

Molecular Docking Studies for Binding Mode Prediction with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict how a small molecule like this compound might bind to the active site of a target protein. nih.govresearchgate.net Commonly used docking programs include AutoDock Vina, Glide, and Discovery Studio. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose. The resulting docking poses provide valuable information about the potential binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net These predictions can guide the design of derivatives with improved binding affinity and selectivity. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterDescriptionIllustrative Value/Observation
Docking Score/Binding Energy A value calculated by the scoring function to rank different binding poses; a lower value typically indicates a more favorable interaction.-8.5 kcal/mol
Predicted pKi/pIC50 The predicted inhibitory constant or half-maximal inhibitory concentration, derived from the docking score.6.2
Key Interacting Residues The amino acid residues in the binding site that form significant interactions with the ligand.Hydrogen bonds with the backbone of Val83 and the side chain of Asp145. Pi-pi stacking with Phe81.
Binding Mode A description of the ligand's orientation and conformation within the binding site.The benzimidazolone core is positioned in the hydrophobic pocket, with the nitro group forming a hydrogen bond with a backbone amide.

Note: The data presented are for illustrative purposes and represent typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. nih.govnih.gov

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges, dipole moment), or structural (e.g., number of rotatable bonds, topological indices). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. researchgate.netmdpi.com The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation. researchgate.netmdpi.com

Table 4: Example of a 2D-QSAR Model for a Series of Benzimidazole (B57391) Derivatives

ComponentDescription
QSAR Equation pIC50 = 0.5 * AlogP - 0.2 * TPSA + 0.8 * N_HBA + 2.5
Descriptors AlogP: Ghose-Crippen LogKow; TPSA: Topological Polar Surface Area; N_HBA: Number of Hydrogen Bond Acceptors.
Statistical Parameters r² (Correlation Coefficient): 0.85 (A measure of the goodness of fit).q² (Cross-validated r²): 0.75 (A measure of the predictive power of the model).F-statistic: 45.6 (Indicates the statistical significance of the model).

Note: This table presents a hypothetical QSAR model to illustrate the concept.

In Silico Predictions of Biological Activities and Reactivity Profiles

In silico tools and webservers can provide rapid predictions of a wide range of biological activities and pharmacokinetic properties for a given chemical structure. nih.gov These predictions are based on models derived from large datasets of experimental data and can be used for initial screening of compounds like this compound.

Web-based platforms such as ADMETlab and Molinspiration can predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as potential biological activities based on structural similarity to known bioactive molecules. biointerfaceresearch.com For example, predictions can indicate whether a compound is likely to be a kinase inhibitor, a GPCR ligand, or an enzyme inhibitor. nih.gov These tools can also predict potential liabilities, such as inhibition of cytochrome P450 enzymes or poor oral bioavailability. While these predictions are not a substitute for experimental testing, they are valuable for prioritizing compounds for synthesis and further investigation. nih.gov

Table 5: Illustrative In Silico Predictions for this compound

Property CategoryPredicted ParameterIllustrative Prediction
Physicochemical Properties LogP (Lipophilicity)1.8
TPSA (Topological Polar Surface Area)95.0 Ų
Molecular Weight179.13 g/mol nih.gov
ADMET Profile Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
CYP2D6 InhibitorUnlikely
hERG BlockerLow Probability
Biological Activity Kinase Inhibitor Score0.45
GPCR Ligand Score0.12
Enzyme Inhibitor Score0.55

Note: The predictions in this table are illustrative and represent the type of information that can be obtained from in silico prediction tools.

Mechanistic Investigations of Biological Activities of 6 Nitro 1,6 Dihydrobenzimidazol 2 One Derivatives in Vitro and Cellular Models

Enzyme Inhibition Studies and Mechanistic Elucidation

The benzimidazol-2-one (B1210169) scaffold, particularly when substituted with a nitro group, presents a unique electronic and structural profile that allows for interaction with a variety of enzymes. The following sections detail the mechanistic investigations into the inhibition of several key enzymes by derivatives of 6-nitro-1,6-dihydrobenzimidazol-2-one.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. nih.govnih.gov PARP-1, a key member of this family, detects DNA single-strand breaks and initiates a signaling cascade that recruits other DNA repair proteins. nih.govnih.gov The catalytic activity of PARP-1 involves the use of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins. nih.gov

PARP inhibitors are a class of anticancer agents that typically function by competing with NAD+ for the catalytic site of the PARP enzyme. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, thereby stalling the DNA repair process. youtube.com In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. nih.govyoutube.com

The benzimidazole (B57391) scaffold has been identified as a promising pharmacophore for the development of PARP-1 inhibitors. nih.govnih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the general mechanism for benzimidazole-based PARP inhibitors involves the interaction of the benzimidazole nucleus and its side chains with the NAD+ binding site of the enzyme. nih.gov Modifications on the benzimidazole skeleton and at the 2-position are crucial for optimizing the inhibitory activity and selectivity for PARP-1. nih.gov

Table 1: Selectivity of Common PARP Inhibitors (Published IC50 Values)

InhibitorPARP-1 (nM)PARP-2 (nM)
Olaparib1.91.5
Talazoparib1.20.8
Niraparib3.82.1
Rucaparib1.46.6
Veliparib5.22.9

This table presents data for well-established PARP inhibitors to illustrate the range of potencies and is not specific to this compound derivatives. researchgate.net

DT-Diaphorase (NAD(P)H Quinone Dehydrogenase 1) Interactions and Redox Cycling

DT-diaphorase, also known as NAD(P)H quinone dehydrogenase 1 (NQO1), is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. researchgate.net This enzyme plays a role in detoxification by converting reactive quinones to more stable forms. However, certain nitroaromatic compounds can act as substrates for DT-diaphorase, leading to their metabolic activation.

Nitrobenzimidazole derivatives have been shown to be relatively efficient substrates for rat liver DT-diaphorase. nih.gov The reactivity of these compounds can exceed that of nitrofurans and nitrobenzenes. nih.gov Mechanistic studies suggest that the interaction of nitrobenzimidazoles with DT-diaphorase is distinct from that of quinones. While quinones are thought to bind at the nicotinamide-binding pocket near the FAD cofactor, nitroaromatics like nitrobenzimidazoles likely bind in the adenosine-phosphate binding region of the NADPH-binding site. nih.gov

For a closely related compound, 4,5,6-trinitrobenzimidazol-2-one, its reduction by DT-diaphorase is believed to initiate with the reduction of the nitro group at the 5-position to a nitroso or hydroxylamine (B1172632) derivative. nih.gov The relatively high reactivity of polynitrobenzimidazoles with DT-diaphorase may be attributed to both electronic effects and the steric crowding of the nitro groups. nih.gov

The interaction with DT-diaphorase can lead to redox cycling. In this process, the nitro compound is reduced by the enzyme, and the resulting radical anion can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS). This futile cycle can lead to oxidative stress within the cell. nih.govnih.gov In cell lines with moderate levels of DT-diaphorase, the cytotoxicity of some nitroaromatic compounds has been linked to this redox cycling mechanism, which can be accompanied by lipid peroxidation. nih.gov The cytotoxicity of nitrobenzimidazoles in certain fibroblast cell lines has been shown to be partially preventable by dicumarol, an inhibitor of DT-diaphorase, indicating that the reduction by this enzyme contributes to their toxic effects. nih.gov

Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. This process renders the substrates more water-soluble and facilitates their excretion from the cell.

While direct studies on the inhibition of GST by this compound are limited, research on other nitro-containing heterocyclic compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, provides insight into a potential mechanism of action. One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent inhibitor of GSTs. nih.govnih.gov

The mechanism of inhibition by NBDHEX is that of a suicide inhibitor. The compound binds to the active site of the GST enzyme and is conjugated with GSH. This reaction forms a stable sigma complex at the C-4 position of the benzoxadiazole ring. This complex becomes tightly bound within the active site of certain GST isoforms, such as GSTP1-1 and GSTM2-2, leading to irreversible inactivation of the enzyme.

This mechanism suggests that the nitro-substituted heterocyclic ring is a key feature for the inhibitory activity, acting as an electrophilic center that reacts with the sulfhydryl group of GSH. Given the structural similarities, it is plausible that this compound derivatives could also act as inhibitors of GST through a similar mechanism involving the formation of a stable conjugate with GSH within the enzyme's active site.

Urease Enzyme Modulation

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, as the production of ammonia helps to neutralize the acidic environment of the stomach, allowing the bacteria to colonize. nih.gov Therefore, the inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

The mechanism of urease inhibition by these types of compounds often involves their interaction with the nickel ions in the active site of the enzyme. The heterocyclic ring system and its substituents can coordinate with the nickel ions, disrupting the catalytic machinery. The mode of inhibition can vary, with some compounds acting as competitive inhibitors. nih.gov

Table 2: Urease Inhibitory Activity of Selected Benzothiazole (B30560) Derivatives

CompoundIC50 (µM)
3b (a 2-amino-6-arylbenzothiazole derivative)6.01 ± 0.23
Thiourea (Standard)11.58 ± 0.34

This table presents data for related benzothiazole derivatives to illustrate the potential for this class of compounds to inhibit urease and is not specific to this compound derivatives. researchgate.netresearchgate.net

Kinase Inhibition and Signaling Pathway Disruption

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

The benzimidazole scaffold has been explored for the development of kinase inhibitors. For example, a derivative, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164), has been shown to be a protein kinase CK2 inhibitor with antitumor activity in breast cancer cell lines. nih.gov This compound demonstrated cytotoxic activity with IC50 values in the low micromolar range. nih.gov

The mechanism of kinase inhibition by small molecules often involves competition with ATP for the binding site on the enzyme. The benzimidazole ring can act as a scaffold that presents various substituents to interact with the amino acid residues in the ATP-binding pocket of the kinase. While specific kinase inhibition studies for this compound are not detailed in the available literature, the known activity of related benzimidazole derivatives suggests that this compound could also potentially modulate the activity of certain kinases. The nitro group would significantly influence the electronic properties of the benzimidazole ring and could play a role in the binding affinity and selectivity for specific kinases.

Cellular Impact and Signaling Pathway Modulation in Cell Lines (In Vitro)

The enzymatic inhibitory activities of this compound derivatives are expected to translate into specific effects at the cellular level. Studies on related compounds have demonstrated their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cell lines.

For instance, the GST inhibitor NBDHEX has been shown to induce apoptosis in human melanoma cell lines. nih.gov This effect was associated with an increase in the phosphorylation of p53, a critical tumor suppressor protein. nih.gov In acute myeloid leukemia (AML) cell lines, NBDHEX was found to be cytotoxic and could overcome multidrug resistance mediated by P-glycoprotein and MRP1. nih.gov

The protein kinase CK2 inhibitor K164, a tetrabromo-benzimidazole derivative, exhibited cytotoxic activity against breast cancer cell lines, including SK-BR-3 and MCF-7. nih.gov The compound induced apoptotic cell death in a concentration- and time-dependent manner, which was associated with the depolarization of the mitochondrial membrane, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Table 3: Cytotoxic Activity of K164 (a Tetrabromo-benzimidazole derivative) in Breast Cancer Cell Lines

Cell LineIncubation TimeIC50 (µM)
SK-BR-348 h8.92
MCF-748 h>10

This table presents data for a related benzimidazole derivative to illustrate the potential cellular effects and is not specific to this compound derivatives. nih.gov

These findings with related nitro-substituted and benzimidazole-based compounds suggest that this compound derivatives could similarly impact cancer cells by inducing apoptosis and inhibiting cell growth through the modulation of various signaling pathways. The precise cellular outcomes would depend on the specific derivative and the genetic background of the cell line being studied.

Induction of Apoptosis in Neoplastic Cell Lines

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies have shown that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives are potent inducers of apoptosis in various cancer cell lines. For instance, in A549 lung cancer cells, compounds 10 and 13 (see compound table) triggered early apoptosis in 55.1% and 66.4% of the cell population, respectively. semanticscholar.orgnih.gov In the MDA-MB-231 breast cancer cell line, compound 13 was particularly effective, inducing early and late apoptosis in 80.24% and 5.4% of cells, respectively. semanticscholar.orgnih.gov Similarly, against SKOV3 ovarian cancer cells, this same compound led to a significant 76.2% increase in early apoptosis. semanticscholar.org The cytotoxic effects of these compounds are thus strongly linked to their ability to initiate the apoptotic cascade. semanticscholar.org

Further mechanistic work on other benzimidazole derivatives, such as compounds 4c and 4e , has demonstrated that apoptosis is induced through the intrinsic pathway. nih.gov This is evidenced by an increase in the levels of pro-apoptotic proteins like Bax and a corresponding decrease in the anti-apoptotic protein Bcl2. nih.gov The activation of executioner caspases, specifically caspase-3 and caspase-8, is a critical step in this process, leading to the dismantling of the cell. nih.govnih.govresearchgate.net In MOLT-4 cells, one derivative was shown to mediate its apoptotic effect through the activation of both caspase-3 and caspase-6. nih.govresearchgate.net This was corroborated by light and transmission electron microscopy, which revealed the characteristic morphological changes of apoptosis in treated cells. nih.govresearchgate.net

Apoptosis Induction by Benzimidazole Derivatives in Cancer Cell Lines
Cell LineCompoundEffectKey Findings
A549 (Lung)Compound 1366.4% Early ApoptosisInduces G1/S phase arrest. semanticscholar.orgmdpi.com
A549 (Lung)Compound 1055.1% Early ApoptosisInduces G1/G2 phase arrest. semanticscholar.orgmdpi.com
MDA-MB-231 (Breast)Compound 1380.24% Early Apoptosis, 5.4% Late ApoptosisInduces G1/S phase arrest. semanticscholar.orgmdpi.com
MDA-MB-231 (Breast)Compound 1069.7% Early Apoptosis, 3.2% Late ApoptosisInduces G2/S phase arrest. semanticscholar.orgmdpi.com
SKOV3 (Ovarian)Compound 1376.2% Early Apoptosis, 21.7% Late ApoptosisInduces S phase arrest. semanticscholar.orgmdpi.com
MOLT-4 (Leukemia)Compound 1iSignificant ApoptosisMediated by activation of caspase-3 and caspase-6. nih.govresearchgate.net
Leukemia SubpanelCompound 4cSelective CytotoxicityIncreases caspase-3, caspase-8, and Bax; decreases Bcl2. nih.gov

Cell Cycle Arrest in Proliferating Cells

In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints. This prevents the cells from duplicating their DNA and dividing.

Flow cytometry analyses have been instrumental in revealing these effects. For example, the derivative 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i) was found to interfere with the S and G2/M phases of the cell cycle in MOLT-4 cells. nih.govresearchgate.net The accumulation of cells in these phases, along with a rise in the sub-G1 fraction (indicative of apoptotic cells), suggests a dual mechanism of mitotic arrest and apoptosis induction. nih.govresearchgate.net The interference with the S phase points to an inhibition of the DNA duplication process. nih.gov

Different derivatives can arrest the cell cycle at different phases, depending on the compound and the cancer cell type. For instance, compound 13 induces a G1/S arrest in both A549 and MDA-MB-231 cells, while causing an S phase arrest in SKOV3 cells. semanticscholar.orgmdpi.com In contrast, compound 10 arrests the cell cycle at the G2/S phase in MDA-MB-231 and SKOV3 cells, but at the G1/G2 phases in A549 lung carcinoma cells. semanticscholar.orgmdpi.com This demonstrates that the specific cellular response can be highly context-dependent.

Cell Cycle Arrest Induced by Benzimidazole Derivatives
Cell LineCompoundPhase of ArrestReference
MOLT-4Compound 1iS and G2/M nih.govresearchgate.net
A549Compound 10G1/G2 semanticscholar.orgmdpi.com
MDA-MB-231Compound 10G2/S semanticscholar.orgmdpi.com
SKOV3Compound 10G2/S semanticscholar.orgmdpi.com
A549Compound 13G1/S semanticscholar.orgmdpi.com
MDA-MB-231Compound 13G1/S semanticscholar.orgmdpi.com
SKOV3Compound 13S semanticscholar.orgmdpi.com

Inhibition of Specific Microbial Cellular Processes (e.g., Cell Wall Synthesis)

The antimicrobial activity of benzimidazole derivatives is often rooted in their ability to inhibit essential and specific microbial processes. While cell wall synthesis is a known target for many antibiotics, derivatives of this compound can act on other novel targets. nih.gov

One such target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis. mdpi.comsemanticscholar.org The inhibition of TrmD has emerged as a promising mechanism for new antibacterial agents because it is essential for the survival of both Gram-positive and Gram-negative bacteria. mdpi.com Hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have been designed as TrmD inhibitors. mdpi.comsemanticscholar.org Molecular docking studies have shown that these compounds have a high affinity for the TrmD inhibitor's binding site, suggesting this as a key mechanism of their antibacterial action. mdpi.comsemanticscholar.org

Another identified mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids in both microbial and cancer cells. nih.gov The ability of a compound to inhibit DHFR can confer both antimicrobial and antitumor effects. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Mechanisms

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR analyses have provided valuable insights into how specific chemical features influence their biological activities.

Anti-inflammatory Activity: The substitution pattern on the benzimidazole core significantly impacts anti-inflammatory effects. An electron-withdrawing nitro group at the 6-position of the benzimidazole ring was found to be more active than other derivatives, while electron-donating groups led to lower potency. mdpi.com For instance, 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione showed anti-inflammatory activity comparable to ibuprofen. mdpi.com In another series, substitution of a nitrile group at the 6-position resulted in excellent inhibition of Janus kinase 3 (JAK3), a key enzyme in inflammatory pathways. mdpi.com

Antiparasitic Activity: In the context of antitrichomonal activity, the chemical structure of substituents plays a key role. A comparison between two derivatives, O₂N-BZM7 and O₂N-BZM9 , revealed that the latter was 1.6-fold more effective at killing T. vaginalis. nih.gov This enhanced activity is attributed to the presence of a fluorinated functional group (trifluoroethoxy) in O₂N-BZM9, which is known to improve the biological activities of therapeutic agents. nih.govmdpi.com For antiplasmodial activity, there is a preference for electron-donating groups like a methyl group at position 5 or, even better, dimethyl groups at positions 5 and 6 of the benzimidazole ring. nih.gov

Phosphodiesterase Inhibition: For phosphodiesterase inhibitory activity, the substitutions on a phenyl ring attached to the benzimidazole core are critical. A derivative with two hydroxyl groups at positions 2 and 3 of the phenyl residue showed significant activity. researchgate.net The presence and position of hydroxyl groups, as well as other substituents like bromine, greatly influence the inhibitory concentration (IC₅₀) values. researchgate.netnih.gov

Investigation of Anti-Microbial Activity Mechanisms in Vitro (Bacteria, Fungi, Mycobacteria)

The mechanisms underlying the broad-spectrum antimicrobial activity of these compounds are diverse. As mentioned previously, a key mechanism is the inhibition of the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.comsemanticscholar.org This target is particularly relevant for developing agents against resistant pathogens like Pseudomonas aeruginosa. mdpi.com

In addition to specific enzyme inhibition, some derivatives are believed to function as Michael acceptors. The addition products of β-nitrostyrenes, which share structural similarities, exhibit significant antibacterial and antifungal activities. tubitak.gov.tr For example, certain 2-[(2-nitro-1-phenylethyl)-thiomethyl]benzimidazole derivatives were found to be as active as ampicillin (B1664943) against Staphylococcus aureus. tubitak.gov.tr All derivatives of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid were more active against fungi than the standard drug ketoconazole. tubitak.gov.tr This suggests a mechanism that may involve covalent modification of biological nucleophiles within the microbial cells.

Exploration of Anti-Parasitic Activity Mechanisms in Vitro (e.g., Trichinella spiralis, Plasmodium falciparum, Trypanosoma brucei)

The antiparasitic action of nitroaromatic compounds, including 6-nitrobenzimidazole derivatives, is often linked to a process of reductive activation within the parasite.

Trypanosoma brucei: In trypanosomes, the mode of action involves the reduction of the nitro group by a parasite-specific enzyme, a type I nitroreductase (NTR). nih.govnih.gov This bioactivation process generates cytotoxic metabolites, such as unsaturated open-chain nitriles, which are lethal to the parasite. nih.govnih.gov Resistance to these drugs is associated with the loss of this NTR enzyme, highlighting its central role in the mechanism of action. nih.gov This reductive activation by NTR is believed to be a common mechanism for various nitro drugs, including fexinidazole (B1672616) and nifurtimox. nih.govnih.gov

Plasmodium falciparum: Against the malaria parasite, multiple mechanisms are at play. The antimalarial activity of nitroaromatic compounds correlates with their ease of reductive activation. nih.gov These compounds can act as "subversive substrates," being reduced by flavoenzymes like P. falciparum ferredoxin:NADP⁺ oxidoreductase (PfFNR), which leads to the generation of reactive oxygen species (ROS) and oxidative stress—a state to which the parasite is particularly vulnerable. nih.govmdpi.com Additionally, these compounds can inhibit crucial antioxidant enzymes like glutathione reductase (PfGR), further compromising the parasite's ability to handle oxidative stress. nih.gov Some derivatives also appear to disrupt the parasite's mitochondrial membrane potential. nih.gov Other potential targets include aminoacyl-tRNA synthetases (aaRSs), where inhibition leads to a halt in protein translation. escholarship.org

Trichinella spiralis: For helminths like T. spiralis, the mechanism can involve disruption of energy metabolism. Benzimidazole anthelmintics like mebendazole (B1676124) and thiabendazole (B1682256) have been shown to diminish free glucose levels in the larvae. nih.gov Thiabendazole also causes significant inhibition of fumarate (B1241708) reductase, a key enzyme in the anaerobic energy metabolism of many parasitic worms. nih.gov

Trichomonas vaginalis: Against this protozoan parasite, 6-nitro-1H-benzimidazole derivatives have demonstrated potent trichomonacidal activity. nih.govmdpi.com Mechanistic studies show that these compounds affect the expression of key metabolic genes. For example, the compound O₂N-BZM9 causes an overexpression of genes involved in redox balance (NADHOX, G6PD::6PGL) and a decrease in the expression of structural genes like actin and tubulin, which would likely impair the parasite's morphology, motility, and virulence. nih.gov

Mechanistic Basis of Anti-Inflammatory Effects (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory properties of benzimidazole derivatives are linked to their ability to inhibit key enzymes in inflammatory signaling pathways. While cyclooxygenase (COX) inhibition is a common mechanism for anti-inflammatory drugs, these derivatives have been shown to target other important kinases.

Research has identified potent inhibitors of p38α MAP kinase and Janus kinase 3 (JAK3) among benzimidazole derivatives. mdpi.com These kinases are critical mediators of the inflammatory response. For example, a compound with a nitrile group at the C6 position of the benzimidazole ring was identified as a potent inhibitor of JAK3. mdpi.com The inhibition of these kinases disrupts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect. The presence of an electron-withdrawing nitro group at the 6-position has been associated with enhanced anti-inflammatory activity. mdpi.com

Antiviral Activity Mechanisms, including Reverse Transcriptase Inhibition (e.g., HIV-1 NNRTIs)

Derivatives of the benzimidazol-2-one scaffold have been a significant area of investigation in the search for novel antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). nih.govuctm.edunih.gov These compounds function as allosteric inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. uctm.edu The binding of NNRTIs occurs at a hydrophobic pocket located approximately 10 Å from the polymerase active site, inducing conformational changes that disrupt the enzyme's catalytic function. uctm.edu

The chemical structure of the benzimidazol-2-one core allows for substitutions at various positions, and research has shown that the nature of these substituents profoundly influences the anti-HIV activity. nih.govnih.gov Specifically, modifications at the N(1) position and on the benzene (B151609) ring of the benzimidazolone moiety have been highlighted as critical for optimizing the potency of these antiretroviral agents. nih.govnih.gov

While extensive research has been conducted on various substituted benzimidazolones, information specifically detailing the antiviral activity of this compound derivatives is more limited in publicly available literature. However, related studies on benzimidazole derivatives provide strong indications of their potential as HIV-1 NNRTIs. For instance, a review of benzimidazole-based NNRTIs identified 1,3-dihydro-benzimidazol-2-ones as one of the three significant structural subclasses being actively studied. uctm.edu

Furthermore, synthetic routes to create a variety of substituted benzimidazole derivatives for anti-HIV evaluation have utilized commercially available substituted 6-nitroanilides as starting materials. nih.gov In one comprehensive study on 1,2-bis-substituted benzimidazoles, it was noted that while substituents at the C4 position of the benzimidazole ring dramatically enhanced potency, substituents at the C6 position were found to be generally detrimental or neutral to the inhibitory activity against HIV-1 RT. nih.gov This suggests that while 6-nitro substituted derivatives have likely been synthesized and tested, they may not have demonstrated the high potency of other analogues.

One specific derivative, 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one, has been synthesized, although its primary evaluation in the available literature was for antibacterial, antituberculosis, and antifungal activities. researchgate.net

The general mechanism for N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones as NNRTIs involves their ability to fit into the allosteric binding pocket of HIV-1 RT. The potency of these inhibitors is often rationalized through molecular modeling and docking studies, which help to understand the structure-activity relationships (SAR). nih.gov For potent inhibition, these molecules must adopt a specific conformation, often described as "butterfly-like," which allows for optimal interaction with the hydrophobic and polar residues within the NNRTI binding pocket.

Research Findings on Antiviral Activity of Benzimidazolone Derivatives

While specific data for this compound derivatives is limited, the following table presents findings for other substituted benzimidazolone and benzimidazole derivatives as HIV-1 NNRTIs to illustrate the general potency of this class of compounds.

Compound DescriptionTargetActivity (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
First-generation benzimidazolone inhibitor (Compound 5)Wild-type HIVPotent inhibitor-- nih.gov
Second-generation benzimidazolone inhibitor (Compound 42)Wild-type HIV, K103N, Y181C, K103N/Y181C mutantsActive against wild-type and resistant strains-- nih.gov
N1-aryl-2-arylthioacetamido-benzimidazolesHIV-1Submicromolar and nanomolar concentrationsLow cytotoxicity- nih.gov

Applications of 6 Nitro 1,6 Dihydrobenzimidazol 2 One in Advanced Chemical and Materials Science Research

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

6-Nitro-1,6-dihydrobenzimidazol-2-one, also known as 5-nitrobenzimidazolone, serves as a crucial starting material for the synthesis of more complex and functionalized molecules. google.com Its structure allows for various chemical modifications, making it a versatile intermediate.

One of the primary transformations is the reduction of the nitro group to an amino group, yielding 5-aminobenzimidazolone. This amino derivative is a valuable diazo component for creating azo dyes. google.com Furthermore, the resulting 5-aminobenzimidazolone can be reacted with diketene (B1670635) to produce 5-acetoacetylamino-benzimidazolone, which functions as a coupling component for azo pigments. google.com

The synthesis of this compound itself is typically achieved through the nitration of benzimidazolone-(2) with nitric acid in an aqueous medium. google.com This process is notable for its high yield and purity. google.com The benzimidazolone core can also be a starting point for creating hybrid molecules. For instance, benzimidazolone has been used as a foundational structure to synthesize pyrazole (B372694) benzimidazolone derivatives through 1,3-dipolar cycloaddition reactions. nih.gov The synthesis process often involves N-alkylation of the benzimidazolone ring with reagents like propargyl bromide or allyl bromide, followed by cycloaddition. nih.gov

Moreover, the dinitration of benzimidazole (B57391) derivatives, which can be subsequently reduced, highlights the role of nitrobenzimidazoles in building diverse molecular frameworks. uni-bayreuth.de For example, the regiospecific reduction of 4,6-dinitrobenzimidazoles leads to 4-amino-6-nitrobenzimidazole derivatives, which are themselves intermediates for further chemical elaboration. uni-bayreuth.de These examples underscore the importance of the nitrobenzimidazolone scaffold in accessing a wide array of complex chemical structures for various applications.

Development of Novel Benzimidazolone-Based Energetic Materials with High Thermal Stability

The benzimidazolone backbone, particularly when substituted with nitro groups, is a key area of research for developing new energetic materials with enhanced thermal stability and low sensitivity. bohrium.comvu.lt The presence of nitro groups is crucial for the energetic properties, while the inherent stability of the fused benzimidazole ring system contributes to the material's robustness. nih.gov

Theoretical and experimental studies have shown that the number and position of nitro groups significantly influence the energetic performance and stability of benzimidazole-based compounds. bohrium.comvu.lt While nitro groups increase the chemical stability and explosive properties, they can also decrease thermal stability and increase sensitivity. bohrium.comvu.ltnih.gov However, strategic combination with other substituents, such as methyl groups or triazole rings, can offset these effects, leading to materials with a desirable balance of high thermal stability, good explosive properties, and low sensitivity. bohrium.comvu.lt

A notable example is 5,5′,6,6′-tetranitro-2,2′-bibenzimidazole (TNBBI), synthesized by the direct nitration of 2,2'-bibenzimidazole. This compound exhibits a very high decomposition temperature of 394 °C without melting, making it a promising thermally stable secondary explosive. nih.gov Although its calculated detonation parameters are slightly lower than those of TNT, its combination of high thermal stability and low sensitivity is highly advantageous. nih.gov

The quest for high-performance energetic materials often involves creating fused-ring structures to enhance density and thermal stability. mdpi.com Imidazole (B134444) energetic compounds are known for their stability due to large π-bonds and aromaticity. mdpi.com Research into nitroimidazole-containing fused rings has yielded compounds with high decomposition temperatures (above 290 °C), excellent densities, and low mechanical sensitivity. mdpi.com

Table 1: Properties of Selected Benzimidazolone-Based and Related Energetic Materials

CompoundDecomposition Temperature (Td)Key FeaturesReference
5,5′,6,6′-tetranitro-2,2′-bibenzimidazole (TNBBI)394 °CHigh thermal stability, low sensitivity. nih.gov
Fused Nitroimidazole Compound 1332.8 °C (peak)High density (2.49 g/cm³), low mechanical sensitivity. mdpi.com
Fused Nitroimidazole Compound 2328.2 °C (peak)High density (2.35 g/cm³), low mechanical sensitivity. mdpi.com

Research into Contributions to Specialized Pigments and Dyes

The benzimidazolone chemical structure is fundamental to a class of high-performance synthetic organic pigments known as benzimidazolone pigments. naturalpigments.com These pigments are valued for their excellent lightfastness, bleed resistance, and thermal stability. naturalpigments.com They are monoazo pigments that incorporate the benzimidazolone moiety as part of the coupling component, which significantly enhances their durability. naturalpigments.com

This class of pigments offers a wide color range, from greenish-yellow and orange to red, carmine, violet, and brown. naturalpigments.com For example, Pigment Yellow 151 (Benzimidazolone Yellow H4G) is a green-shade yellow pigment with improved weather fastness and high tinting strength. naturalpigments.comnaturalpigments.compigments.com The lightfastness of some benzimidazolone pigments is comparable to that of highly stable pigments like quinacridones and phthalocyanines. naturalpigments.com They also possess high heat stability, generally up to 260°C. naturalpigments.com

The synthesis pathway to these pigments often involves intermediates derived from this compound. As mentioned, this compound can be reduced to 5-aminobenzimidazolone, which serves as a diazo component. google.com This amine intermediate is then diazotized and coupled with a suitable coupling agent to form the final azo pigment. The specific shade of the pigment is determined by the chemical structure of both the benzimidazolone-derived diazo component and the coupling component.

Table 2: Examples of Benzimidazolone Pigments and Their Properties

Pigment NameColor Index NameColorKey PropertiesReference
Benzimidazolone Yellow H4GPigment Yellow 151Greenish-YellowHigh performance, good weather fastness, high tint strength. naturalpigments.comnaturalpigments.compigments.com
-Pigment Orange 36OrangeUsed in plastics and printing inks. chemikos.de
-Pigment Orange 62OrangeUsed in plastics for automotive and construction. chemikos.de
-Pigment Brown 25BrownUsed in engineering plastics. chemikos.de

Precursor for Advanced Polymeric and Supramolecular Materials Research

The rigid and stable structure of the benzimidazolone ring makes it an attractive building block for advanced polymers and supramolecular materials with enhanced thermal properties.

In polymer science, incorporating benzimidazolone moieties into the main chain of aromatic polymers can significantly improve their thermal stability. Research has been conducted on wholly aromatic polyketones that contain benzimidazolone units. These polymers are synthesized via N–C coupling polycondensation and exhibit higher thermal stability compared to conventional high-performance polymers like PEEKs (poly(aryl ether ketone)s). The improved stability is attributed to the rigid structure and the absence of weaker ether bonds in the polymer backbone.

In the realm of supramolecular chemistry, benzimidazole and its derivatives are used to construct complex, self-assembling systems. researchgate.netconsensus.app These structures are held together by non-covalent interactions, such as metal coordination and π-π stacking. researchgate.net The physicochemical properties of the benzimidazole core allow it to participate in various interactions, leading to the formation of diverse supramolecular architectures like metal-organic frameworks, coordination polymers, and even more complex nanostructures such as microflowers and nanowires. researchgate.netconsensus.app The specific conditions used during the self-assembly process can direct the final structure and morphology of the material. researchgate.net These advanced materials have potential applications in fields like sensing and photoluminescence. researchgate.netconsensus.app

The ability to modify the benzimidazolone structure, for instance by introducing nitro groups, provides a means to tune the electronic properties and intermolecular interactions, which is a key aspect in designing functional supramolecular materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.